molecular formula C9H11BrO3S B8499311 3-(4-Bromophenylsulfonyl)propan-1-ol

3-(4-Bromophenylsulfonyl)propan-1-ol

Cat. No.: B8499311
M. Wt: 279.15 g/mol
InChI Key: BRKABLYJEYMNNN-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)propan-1-ol (CAS No. 25574-11-2) is an alcohol derivative featuring a para-bromophenyl group attached to a three-carbon chain terminating in a hydroxyl group. Its molecular formula is C₉H₁₁BrO, with a molecular weight of 215.09 g/mol and a density of 1.411 g/cm³ . The para-bromine substitution enhances its electrophilic reactivity and influences physicochemical properties, such as solubility and boiling point, due to its electron-withdrawing nature and steric effects . This compound is utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C9H11BrO3S

Molecular Weight

279.15 g/mol

IUPAC Name

3-(4-bromophenyl)sulfonylpropan-1-ol

InChI

InChI=1S/C9H11BrO3S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h2-5,11H,1,6-7H2

InChI Key

BRKABLYJEYMNNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCCO)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Bromine Substitution

3-(2-Bromophenyl)propan-1-ol (ortho isomer) shares the same molecular formula (C₉H₁₁BrO) and molecular weight (215.09 g/mol) as the para isomer but differs in bromine placement.

Chain Position Isomers: 1- vs. 3-Substituted Propanols

1-(4-Bromophenyl)propan-1-ol (CAS 4489-22-9) is a structural isomer with the hydroxyl group on the first carbon instead of the third. While both compounds share identical molecular weights (215.09 g/mol ), the hydroxyl group’s position alters polarity and hydrogen-bonding capacity. The 1-substituted isomer may exhibit higher water solubility due to increased proximity of the polar -OH group to the aromatic ring .

Substituent Variations: Bromine vs. Tert-Butyl Groups

3-(4-Tert-butylphenyl)propan-1-ol (C₁₃H₂₀O, MW 192.30 g/mol) replaces bromine with a bulky tert-butyl group. This substitution increases hydrophobicity, as evidenced by its higher calculated octanol-water partition coefficient (XLogP = 3.50) compared to brominated analogs . The tert-butyl group’s steric bulk may also reduce reactivity in electrophilic substitution reactions.

Sulfonyl-Functionalized Analogs

The sulfonyl group (-SO₂-) enhances rigidity and polarizability, as seen in the planar benzofuran core and intermolecular C–H···O hydrogen bonds in its crystal structure. Such features could influence solubility and thermal stability in sulfonyl-modified propanols .

Data Table: Comparative Properties of Selected Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Density (g/cm³) XLogP Key Structural Feature
3-(4-Bromophenyl)propan-1-ol 25574-11-2 C₉H₁₁BrO 215.09 1.411 - Para-bromine, 3-OH
3-(2-Bromophenyl)propan-1-ol - C₉H₁₁BrO 215.09 - - Ortho-bromine, 3-OH
1-(4-Bromophenyl)propan-1-ol 4489-22-9 C₉H₁₁BrO 215.09 - - Para-bromine, 1-OH
3-(4-Tert-butylphenyl)propan-1-ol - C₁₃H₂₀O 192.30 - 3.50 Para-tert-butyl, 3-OH

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